3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid
Overview
Description
3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid: is a chemical compound with the molecular formula C8H5ClF3NO3 . It is a derivative of isonicotinic acid, characterized by the presence of a chloro, methoxy, and trifluoromethyl group on the pyridine ring.
Mechanism of Action
Target of Action
It is known that isonicotinic acid derivatives often target bacterial cells, particularly mycobacterium tuberculosis .
Mode of Action
It is known that trifluoromethylpyridine (tfmp) derivatives, which include this compound, have unique physicochemical properties due to the fluorine atom and the pyridine moiety . These properties can influence the compound’s interaction with its targets.
Biochemical Pathways
It is known that pyridinecarboxylic acids, a group that includes isonicotinic acid, are involved in the kynurenine pathway, a catabolic route of the amino acid tryptophan .
Result of Action
It is known that tfmp derivatives have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Action Environment
It is known that the compound is a solid at room temperature and has a melting point of 143 - 144°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid typically involves the chlorination and methoxylation of a trifluoromethyl-substituted pyridine derivative. One common method includes the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic processes and optimized reaction parameters is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: In chemistry, 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology and Medicine: Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its unique properties make it suitable for developing products with specific desired characteristics .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 5-Chloro-2-(trifluoromethyl)isonicotinic acid
Comparison: Compared to these similar compounds, 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-chloro-2-methoxy-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3/c1-16-6-5(9)4(7(14)15)3(2-13-6)8(10,11)12/h2H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUAAIABKQEPMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1Cl)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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